![molecular formula C21H25N3O5 B2469272 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954610-18-5](/img/structure/B2469272.png)
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as Compound 1, is a synthetic compound that has been studied for its potential use in treating various diseases. It was first synthesized in 2011 by a group of researchers from China and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer cells, this compound 1 inhibits the activity of the enzyme topoisomerase II, which is necessary for cell division. In Alzheimer's disease, this compound 1 inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, this compound 1 inhibits the activity of the protein alpha-synuclein, which is involved in the formation of Lewy bodies in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound 1 induces cell cycle arrest and apoptosis, which leads to cell death. In Alzheimer's disease, this compound 1 increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, this compound 1 reduces oxidative stress and inflammation, which protects dopaminergic neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have potent activity against various disease targets. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1. One direction is to further investigate its potential use in treating various types of cancer, including breast cancer and lung cancer. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on improving the pharmacokinetic properties of this compound 1, such as its solubility and bioavailability, to make it more effective as a therapeutic agent.
Synthesemethoden
The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 involves the reaction of 3-(3,4,5-trimethoxyphenyl)isocyanate with 1-(3-chloropropyl)-5-phenylpyrrolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield this compound 1.
Wissenschaftliche Forschungsanwendungen
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 1 has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYNBGKTPTBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.